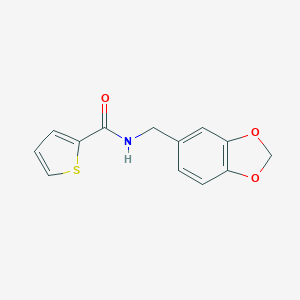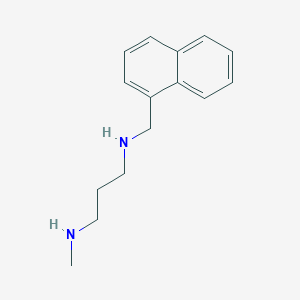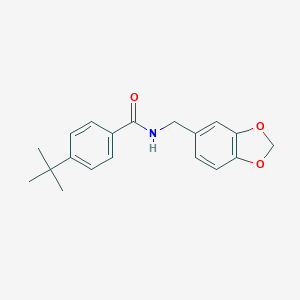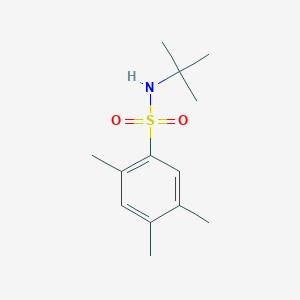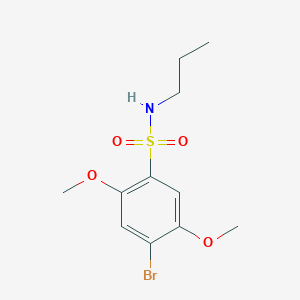
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide, also known as Br-DMPEA-NPS, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic derivative of the naturally occurring compound mescaline, which is found in certain cacti. Br-DMPEA-NPS has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide is not well understood. However, it is believed to interact with serotonin receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. This compound may also interact with dopamine receptors, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have psychoactive effects similar to mescaline, which include altered perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide in lab experiments is its structural similarity to mescaline, which allows for the study of the structure-activity relationship of phenethylamines. It can also be used as a reference standard in the development of analytical methods for the detection and quantification of mescaline in biological samples.
One limitation of using this compound in lab experiments is its potential for psychoactive effects, which may interfere with the interpretation of results. It is also important to note that the effects of this compound on humans are not well studied, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
For research on 4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide include the study of its effects on serotonin and dopamine receptors in the brain, as well as its potential applications in the development of new psychoactive substances. It may also be useful in the study of the structure-activity relationship of phenethylamines and their effects on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
This compound is a synthetic derivative of mescaline with potential applications in scientific research. It can be synthesized using a multi-step process and has potential applications in the study of the structure-activity relationship of phenethylamines. While its exact mechanism of action and biochemical and physiological effects are not well understood, further research is needed to fully understand its potential applications in scientific research.
Synthesemethoden
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. The second step involves the reduction of the nitro group in the presence of a reducing agent to form 2,5-dimethoxy-beta-phenethylamine. The final step involves the reaction of 2,5-dimethoxy-beta-phenethylamine with propylsulfonyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide has potential applications in scientific research due to its structural similarity to mescaline, which is known to have psychoactive effects. This compound can be used as a reference standard in the development of analytical methods for the detection and quantification of mescaline in biological samples. It can also be used to study the structure-activity relationship of phenethylamines and their effects on the central nervous system.
Eigenschaften
Molekularformel |
C11H16BrNO4S |
|---|---|
Molekulargewicht |
338.22 g/mol |
IUPAC-Name |
4-bromo-2,5-dimethoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO4S/c1-4-5-13-18(14,15)11-7-9(16-2)8(12)6-10(11)17-3/h6-7,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
FLKKGLGFDFTTQK-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)


![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
